2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline
CAS No.: 84571-51-7
Cat. No.: VC18600599
Molecular Formula: C16H18N2
Molecular Weight: 238.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84571-51-7 |
|---|---|
| Molecular Formula | C16H18N2 |
| Molecular Weight | 238.33 g/mol |
| IUPAC Name | 2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline |
| Standard InChI | InChI=1S/C16H18N2/c1-16(2)17-14-11-7-6-10-13(14)15(18-16)12-8-4-3-5-9-12/h3-11,15,17-18H,1-2H3 |
| Standard InChI Key | OCTCRMZQQJGLFE-UHFFFAOYSA-N |
| Canonical SMILES | CC1(NC(C2=CC=CC=C2N1)C3=CC=CC=C3)C |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₈N₂ | |
| Molecular Weight | 238.33 g/mol | |
| CAS Number | 84571-51-7 | |
| IUPAC Name | 2,2-Dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline | |
| SMILES | CC1(NC(C2=CC=CC=C2N1)C3=CC=CC=C3)C |
The compound’s tetrahydroquinazoline core consists of a six-membered aromatic ring fused to a saturated six-membered ring. The methyl groups at position 2 introduce steric bulk, while the phenyl group at position 4 enhances lipophilicity.
Key Functional Groups and Reactivity
-
Tetrahydroquinazoline Core: Provides a rigid bicyclic framework for interactions with biological targets.
-
Methyl Substituents: Steric hindrance may influence binding affinity and metabolic stability.
-
Phenyl Group: Contributes to π-π stacking interactions and hydrophobic interactions in enzyme active sites .
Synthesis Methods
Catalytic Hydrogenation
The primary synthetic route involves catalytic hydrogenation of intermediates. A typical procedure includes:
-
Cyclization: Formation of the quinazoline core via condensation reactions.
-
Reduction: Catalytic hydrogenation of unsaturated intermediates to yield the tetrahydroquinazoline product.
This method minimizes by-products and ensures high purity.
Chemical Reactivity and Derivatization
Functionalization Reactions
| Reaction Type | Example Derivative | Application Potential |
|---|---|---|
| Sulfonation | Sulfonyl-substituted analogs | Enhanced solubility |
| Acylation | Amide derivatives | Targeted enzyme inhibition |
| Alkylation | Pyridyl or furan substituents | Improved bioavailability |
For instance, ChemDiv compound L284-0087 incorporates a sulfonyl-pyrrole-thiazole moiety, demonstrating the scaffold’s versatility in medicinal chemistry .
Steric and Electronic Effects
-
Methyl Groups: Impede nucleophilic substitution at position 2 but stabilize the ring through hyperconjugation.
-
Phenyl Group: Enhances π-π interactions and electron delocalization, modulating binding kinetics .
Comparative Analysis with Analogues
6-Chloro-2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline
| Property | 2,2-Dimethyl-4-phenyl | 6-Chloro Analog |
|---|---|---|
| Reactivity | Moderate | Higher (electron-withdrawing Cl) |
| LogP | ~4.0 | >4.5 (increased lipophilicity) |
| Biological Activity | Enzyme inhibition | Potentially enhanced binding |
The chloro substituent increases electron deficiency, altering metabolic stability and target affinity.
4-Oxo-2-Sulfanylidene Derivatives
ChemDiv compound A0061038 features a thiadiazole-sulfanylidene group, highlighting the scaffold’s adaptability for diverse functionalization .
Applications in Medicinal Chemistry
Cancer Therapeutics
Tetrahydroquinazolines are being explored as topoisomerase II inhibitors, offering a safer alternative to traditional poisons like etoposide . While 2,2-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline’s efficacy remains untested, its structural analogs demonstrate:
-
High Selectivity: >100-fold preference for topoIIα over topoIIβ .
-
Brain Penetration: Favorable pharmacokinetics for CNS-targeted therapies .
Antimicrobial Agents
The compound’s core structure aligns with quinazoline-based antibiotics, though specific antimicrobial data are unavailable.
Challenges and Future Directions
Research Gaps
-
In Vitro/In Vivo Studies: Limited data on efficacy, toxicity, and metabolic pathways.
-
Structure-Activity Relationships (SAR): Systematic exploration of substituent effects is needed.
Optimization Strategies
-
Bioisosteric Replacement: Substituting methyl groups with ethyl or cyclopropyl to enhance binding.
-
Prodrug Development: Improving solubility through esterification or salt formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume